tert-butyl N-[2-(4-fluorophenoxy)ethyl]carbamate
Overview
Description
Preparation Methods
The synthesis of tert-butyl N-[2-(4-fluorophenoxy)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-(4-fluorophenoxy)ethyl bromide under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the reaction . The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
tert-Butyl N-[2-(4-fluorophenoxy)ethyl]carbamate can undergo various chemical reactions, including:
Scientific Research Applications
tert-Butyl N-[2-(4-fluorophenoxy)ethyl]carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of biological pathways and mechanisms.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(4-fluorophenoxy)ethyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl N-[2-(4-fluorophenoxy)ethyl]carbamate can be compared with other similar compounds such as:
tert-Butyl N-[2-(4-chlorophenoxy)ethyl]carbamate: This compound has a chlorine atom instead of a fluorine atom, which can lead to different chemical and biological properties.
tert-Butyl N-[2-(4-bromophenoxy)ethyl]carbamate: The presence of a bromine atom can also result in distinct reactivity and applications.
tert-Butyl N-[2-(4-methylphenoxy)ethyl]carbamate: The methyl group can influence the compound’s behavior in various reactions and biological systems.
Properties
IUPAC Name |
tert-butyl N-[2-(4-fluorophenoxy)ethyl]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO3/c1-13(2,3)18-12(16)15-8-9-17-11-6-4-10(14)5-7-11/h4-7H,8-9H2,1-3H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHHLNQLKIXGKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=CC=C(C=C1)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.